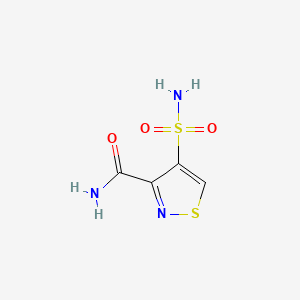![molecular formula C13H15NO4 B6610659 rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate CAS No. 2020076-85-9](/img/structure/B6610659.png)
rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate, also known as rac-methyl-cyclopropanecarboxylate (rac-MCC), is a derivative of cyclopropane, an organic compound with a three-membered ring. This compound has been studied for its potential medicinal applications and has been found to have a range of biochemical and physiological effects.
科学研究应用
Rac-MCC has been studied for its potential medicinal applications, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, rac-MCC has been studied for its potential anti-inflammatory and anti-bacterial activities.
作用机制
Rac-MCC is thought to exert its anticancer effects through a mechanism known as “targeted cytotoxicity”. This involves the binding of the compound to specific proteins on the surface of cancer cells, which leads to the disruption of cell signaling pathways and the induction of cell death. Additionally, rac-MCC has been found to inhibit the expression of certain genes that are involved in tumor progression.
Biochemical and Physiological Effects
Rac-MCC has been found to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, rac-MCC has been found to reduce the expression of certain genes involved in tumor progression. Furthermore, rac-MCC has been found to have anti-inflammatory and antibacterial activities.
实验室实验的优点和局限性
The main advantage of using rac-MCC in lab experiments is its ability to target specific proteins on the surface of cancer cells, leading to the disruption of cell signaling pathways and the induction of cell death. Additionally, rac-MCC has a high solubility in water, making it easy to work with in the laboratory. However, there are some limitations to using rac-MCC in lab experiments, such as the fact that it can be degraded by light and heat, and it is not very stable in acidic or basic solutions.
未来方向
There are several potential future directions for the research and development of rac-MCC. These include exploring its potential as an anti-inflammatory and anti-bacterial agent, as well as investigating its potential applications in the treatment of other diseases, such as diabetes and Alzheimer’s disease. Additionally, further research is needed to understand the mechanism of action of rac-MCC and to develop more efficient synthesis methods. Finally, further research is needed to identify potential side effects of rac-MCC and to develop strategies to minimize or prevent these side effects.
合成方法
Rac-MCC can be synthesized via a two-step process. The first step involves the reaction of cyclopropanecarboxylic acid with an alkylating agent, such as methyl iodide, to form the cyclopropylmethyl ester. This ester is then reacted with benzyloxycarbonyl chloride in the presence of a base, such as sodium hydroxide, to form rac-MCC.
属性
IUPAC Name |
methyl (1R,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)10-7-11(10)14-13(16)18-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,16)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUAAHZTNAGKCO-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B6610577.png)
amine hydrochloride](/img/structure/B6610580.png)
![benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610584.png)
![2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde](/img/structure/B6610589.png)

![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)



